4-Amino-3-nitrobenzaldehyde

Vue d'ensemble

Description

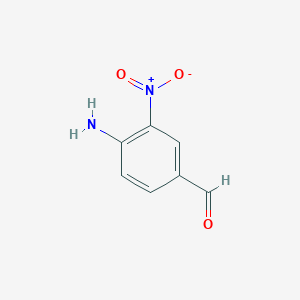

4-Amino-3-nitrobenzaldehyde is an organic compound with the chemical formula C7H6N2O3. It is characterized by the presence of an amino group at the fourth position and a nitro group at the third position on a benzaldehyde ring. This compound is a yellow crystalline powder with a melting point of approximately 135-137°C . It is soluble in acid and sodium hydroxide solutions and is commonly used as an intermediate in organic synthesis, particularly in the production of dyes and compounds with biological activity .

Méthodes De Préparation

4-Amino-3-nitrobenzaldehyde can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzaldehyde. This reduction typically uses a reducing agent such as a sulfoxide and hydrogen . Another method involves diazotization of this compound in hydrochloric acid, followed by coupling with various substituted phenols and naphthols to produce a series of dyes . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Diazotization and Azo-Coupling Reactions

The amino group enables diazotization, forming diazonium salts that react with coupling agents (e.g., phenols, amines) to produce azo dyes. This reaction is central to textile and materials science applications.

Key Findings :

- Dye Synthesis : Diazotized 4-amino-3-nitrobenzaldehyde couples with H-acid derivatives (e.g., cyanurated H-acid) to form reactive azo dyes with violet-to-cyan hues .

- Optoelectronic Applications : Dyes derived from this compound exhibit promising light absorption and electron injection properties in dye-sensitized solar cells (DSSCs) .

Example Reaction Pathway :Table 1 : Solvent Effects on Diazotization Yield (Source: )

| Solvent | HA (%) | SB (%) | K (HA/SB) |

|---|---|---|---|

| Acetonitrile | 27 | 4 | 6.8 |

| DMSO | 48 | 12 | 4.0 |

| 1,4-Dioxane | 6 | 44 | 0.1 |

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation or chemical reduction to form 4-amino-3-aminobenzaldehyde derivatives.

Key Findings :

- Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to -NH₂ with >90% yield.

- Selectivity : The aldehyde group remains intact under mild conditions, enabling sequential functionalization.

Reaction :

Aldehyde Group Reactivity

The aldehyde group participates in nucleophilic additions and condensations:

a. Schiff Base Formation

Reacts with amines to form stable Schiff bases (imines), studied extensively in hemiaminal equilibria .

Key Data :

- Temperature Dependence : Higher temperatures favor Schiff base (SB) over hemiaminal (HA) formation .

Table 2 : Temperature vs. K (HA/SB) Ratio (Source: )

| Temperature (°C) | 40 | 50 | 60 | 70 | 80 |

|---|---|---|---|---|---|

| K (HA/SB) | 8.3 | 6.8 | 5.3 | 3.9 | 2.4 |

b. Condensation with Malononitrile

Forms α-cyanocinnamate derivatives, precursors for disperse dyes :

Electrophilic Substitution

The amino group directs electrophiles to the para position, while the nitro group deactivates the ring.

Example : Nitration under acidic conditions yields polynitro derivatives, though this is less common due to competing aldehyde oxidation .

Coordination Chemistry

Acts as a ligand in metal complexes via the aldehyde or amino group.

Case Study : Mn(II) complexes with 4-amino-3-nitrobenzoate ligands exhibit octahedral geometry stabilized by hydrogen bonding :

Derivative Formation

a. Hydrazones : Reacts with hydrazines to form hydrazones with antimicrobial activity.

b. Oximes : Forms oximes with hydroxylamine, useful in crystallography and catalysis .

Solvent and Substituent Effects

Applications De Recherche Scientifique

Applications in Organic Chemistry

1. Synthesis of Dyes:

One prominent application of 4-amino-3-nitrobenzaldehyde is in the synthesis of azo dyes. It serves as a diazo component in the preparation of monoazo disperse dyes. In a study, this compound was coupled with various coupling components to create dyes suitable for polyester fabrics. The resulting dyes exhibited good color fastness and stability .

2. Drug Delivery Systems:

Recent research has explored the use of this compound in drug delivery systems. It has been incorporated into miktoarm star polymers that can encapsulate therapeutic agents like doxorubicin. These polymers demonstrated efficient drug loading and release profiles, making them promising candidates for targeted drug delivery applications .

Table 1: Synthesis Methods of this compound

| Method | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Nitration | Fuming nitric acid, acetic anhydride | High | |

| Diazotization | Sodium nitrite, hydrochloric acid | Moderate | |

| Coupling with phenols | Various phenolic compounds | Variable |

Table 2: Applications in Dye Synthesis

| Dye Type | Application Area | Stability | Reference |

|---|---|---|---|

| Monoazo Disperse Dyes | Textile industry | High | |

| Azo Dyes | Various substrates (polyester) | Moderate |

Case Studies

Case Study 1: Dye Synthesis

In a study conducted by Oni et al., monoazo disperse dyes were synthesized using this compound as a key component. The dyes were tested for their application on polyester fabrics, showing excellent color fastness under various washing conditions. The research highlighted the potential of these dyes in industrial applications, particularly in textile manufacturing .

Case Study 2: Drug Delivery Research

A recent investigation into miktoarm star polymers demonstrated that incorporating this compound into these structures significantly improved drug encapsulation efficiency for doxorubicin. The study revealed that the polymers could self-assemble into micelles and deliver drugs effectively to targeted cells, showcasing their potential in cancer therapy .

Mécanisme D'action

The mechanism of action of 4-amino-3-nitrobenzaldehyde depends on its specific application. In the context of dye synthesis, the compound undergoes diazotization and coupling reactions to form azo dyes. These reactions involve the formation of a diazonium ion, which then reacts with a coupling component to form the final dye product . In biological applications, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

4-Amino-3-nitrobenzaldehyde can be compared with other similar compounds, such as:

4-Aminobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrobenzaldehyde: Lacks the amino group, limiting its use in diazotization and coupling reactions.

4-Nitrobenzaldehyde: Lacks the amino group, making it less versatile in the synthesis of azo dyes.

The presence of both amino and nitro groups in this compound makes it unique and highly versatile in various chemical reactions and applications.

Activité Biologique

4-Amino-3-nitrobenzaldehyde (CAS Number: 51818-99-6) is an organic compound with significant biological activity, primarily due to its structural features, including an amino group and a nitro group attached to a benzaldehyde framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in synthesizing biologically active derivatives.

This compound is characterized by the following molecular formula:

- Molecular Formula : C₇H₆N₂O₃

- Molecular Weight : 166.14 g/mol

The synthesis of this compound typically involves the nitration of 4-amino benzaldehyde or related compounds. It can also be synthesized through condensation reactions involving aniline derivatives and nitro compounds .

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit notable antimicrobial activity. The compound is often utilized in the synthesis of hydrazones, which have demonstrated potential as antimicrobial agents. Studies have shown that these hydrazones can inhibit the growth of various bacterial strains, suggesting that this compound could serve as a precursor for developing new antimicrobial drugs .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, novel Schiff bases synthesized from this compound have shown promising cytotoxic effects against cancer cell lines, particularly in oral squamous cell carcinoma (OSCC). The IC50 values for these Schiff bases against TSCCF (Tongue Squamous Cell Carcinoma Fibroblasts) were reported at approximately 446.68 µg/mL after 72 hours, indicating significant anticancer activity .

Table 1: Cytotoxic Activity of Schiff Bases Derived from this compound

| Compound Type | Cell Line | IC50 (µg/mL) | Duration (h) |

|---|---|---|---|

| Schiff Base | TSCCF | 446.68 | 72 |

| Schiff Base | NHGF | 977.24 | 72 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by DAPI staining that revealed increased nuclear fragmentation in treated cells .

Reactivity and Interaction Studies

The unique combination of functional groups in this compound allows it to participate in various chemical reactions, leading to the formation of reactive azo dyes and other derivatives. These reactions often involve diazotization followed by coupling with phenolic compounds, which can enhance the biological activity of the resulting products .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on hydrazones derived from this compound demonstrated effective inhibition against several bacterial strains, reinforcing its potential as a lead compound for antimicrobial drug development.

- Anticancer Research : In vitro studies on Schiff bases synthesized from this compound showed significant cytotoxicity against cancer cell lines while exhibiting lesser toxicity towards normal human gingival fibroblasts (NHGF), highlighting its selective anticancer properties .

- Reactivity Analysis : Investigations into the reactivity of this compound revealed its capability to form stable complexes with various reagents, which may contribute to its biological activities and applications in dye synthesis .

Propriétés

IUPAC Name |

4-amino-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOCECYTBZBBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60531007 | |

| Record name | 4-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51818-99-6 | |

| Record name | 4-Amino-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51818-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Amino-3-nitrobenzaldehyde suitable for dye synthesis?

A: this compound is a key starting material for creating azo dyes. Its structure, featuring both an amino group (-NH2) and a nitro group (-NO2), makes it ideal for diazotization reactions. [, , ] These reactions form the basis of azo dye synthesis, where the diazotized this compound reacts with coupling partners like phenols or aromatic amines to generate intensely colored compounds. [] Researchers have synthesized a range of violet to cyan azo dyes using this compound as the diazo component, highlighting its versatility in color tuning. []

Q2: Beyond traditional textiles, are there other applications for this compound-derived compounds?

A: Research indicates that reactive azo-dyes synthesized from this compound hold potential for application in dye-sensitized solar cells (DSSCs). [] Computational studies using Density Functional Theory (DFT) suggest that these dyes exhibit favorable electronic properties for DSSCs, including efficient electron injection and light harvesting capabilities. []

Q3: How does the structure of this compound contribute to the properties of its derivatives?

A: The presence of electron-donating and electron-withdrawing groups within the this compound structure allows for fine-tuning the electronic properties of the resulting dyes. [] Computational analyses, including Natural Bond Orbital (NBO) calculations, reveal that specific structural modifications impact the electron delocalization within the dye molecules. [] This directly influences their absorption spectra, stability, and overall performance in applications like DSSCs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.